6-Fluorotryptamine

描述

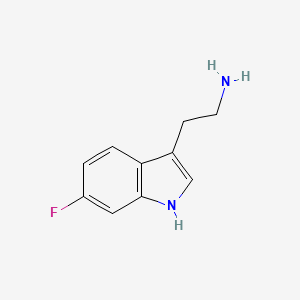

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOKMYKZPCPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357527 | |

| Record name | 6-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-85-9 | |

| Record name | 6-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Precursor Studies of 6 Fluorotryptamine

Established Synthetic Pathways for 6-Fluorotryptamine

Synthesis from 6-fluoro-indole as a Key Starting Material

A primary and well-established route to this compound utilizes 6-fluoroindole (B127801) as the foundational precursor. This approach leverages the pre-formed indole (B1671886) ring, focusing subsequent reactions on the introduction of the ethylamine (B1201723) side chain at the C3 position.

A common strategy begins with the formylation of 6-fluoroindole at the C3 position, typically using a Vilsmeier-Haack type reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to produce 6-fluoro-1H-indole-3-carbaldehyde. This aldehyde then undergoes a Henry reaction with nitromethane (B149229) in the presence of a base like butylamine (B146782) to yield 6-fluoro-3-(2-nitrovinyl)-1H-indole. The final step involves the reduction of the nitrovinyl group. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to reduce both the double bond and the nitro group, affording the target compound, this compound. vulcanchem.com

Table 1: Synthesis of this compound from 6-Fluoroindole

| Step | Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 6-fluoroindole | POCl₃, DMF | 6-Fluoro-1H-indole-3-carbaldehyde | Not specified | vulcanchem.com |

| 2 | 6-Fluoro-1H-indole-3-carbaldehyde | Nitromethane, Butylamine | 6-Fluoro-3-(2-nitrovinyl)-1H-indole | 66% | vulcanchem.com |

Synthesis via Cyanide Salts (Historical Methods and Limitations)

Historical methods for synthesizing tryptamines, including the 6-fluoro derivative, have often relied on the introduction of a two-carbon side chain using cyanide salts. This typically involves the conversion of a suitable indole precursor into an indole-3-acetonitrile (B3204565) intermediate, which is then reduced to the corresponding tryptamine (B22526).

One such pathway starts with 6-fluoroindole and proceeds via a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to form 6-fluorogramine. This intermediate is then treated with sodium cyanide to displace the dimethylamino group and form 6-fluoroindole-3-acetonitrile. google.com The final step is the reduction of the nitrile functionality to a primary amine, yielding this compound.

A significant drawback and major limitation of this synthetic approach is the use of highly toxic cyanide salts, such as sodium cyanide (NaCN). google.com The handling of these reagents poses considerable safety and environmental risks, which has prompted the development of alternative, safer synthetic routes in modern chemistry. google.com

Novel Processes for this compound Preparation from Accessible Materials

To circumvent the limitations associated with pre-functionalized indoles and hazardous reagents like cyanides, research has focused on developing novel synthetic processes from more accessible and simpler starting materials. These methods often involve building the indole ring itself as a key part of the synthesis.

One of the most fundamental and versatile methods for indole synthesis is the Fischer indole synthesis, which can be adapted to produce 6-fluoroindole from simple precursors like 3-fluoroaniline (B1664137). wikipedia.org In this process, 3-fluoroaniline is first converted to its corresponding hydrazine (B178648) derivative, 3-fluorophenylhydrazine. This hydrazine is then condensed with an appropriate aldehyde or ketone under acidic conditions to form a hydrazone. wikipedia.org The hydrazone, upon heating in the presence of a Brønsted or Lewis acid catalyst, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgjk-sci.com

For example, the reaction of 3-fluorophenylhydrazine with propanal under acidic conditions can yield the corresponding 6-fluoroindole derivative. vulcanchem.com Once the 6-fluoroindole ring is formed, the synthesis can proceed through pathways similar to those described in section 2.1.1 to append the ethylamine side chain and complete the synthesis of this compound. This approach is valuable as it starts from a readily available aromatic amine.

Reductive cyclization represents a powerful strategy for indole synthesis from ortho-substituted nitroaromatics. This approach has been successfully applied to the synthesis of various indole derivatives, including fluorinated analogues. researchgate.netunimi.it

A common variant involves the condensation of an ortho-nitro-substituted toluene (B28343) with an appropriate reagent to form a β-nitrostyrene derivative. For example, a 2-nitrotoluene (B74249) can be used to generate a 2-nitro-β-(dialkylamino)styrene in situ. researchgate.net Subsequent reductive cyclization of this intermediate, often using catalytic hydrogenation or other reducing agents, leads to the formation of the indole ring. researchgate.netunimi.it The nitro group is reduced to an amino group, which then attacks the other side chain to cyclize and form the pyrrole (B145914) portion of the indole.

This method is efficient for creating substituted indoles and has been used to prepare precursors for fluorinated tryptamines. researchgate.net The use of phenyl formate (B1220265) as a carbon monoxide surrogate has also been explored for the palladium-catalyzed reductive cyclization of β-nitrostyrenes, offering an alternative to handling gaseous CO. sciforum.netmdpi.com

Table 2: Reductive Cyclization Reactivity

| Substrate Type | Reaction | Key Features | Reference(s) |

|---|---|---|---|

| β-Nitrostyrenes | Palladium-Catalyzed Reductive Cyclization | Can use CO or CO surrogates like phenyl formate. | unimi.it, sciforum.net, mdpi.com |

| 2-Nitro-β-(dialkylamino)styrenes | Reductive Cyclization | Forms indole ring in a key cyclization step. | researchgate.net |

Modern synthetic chemistry has seen the emergence of both metal-catalyzed and metal-free routes for the construction of complex molecules like this compound, offering improvements in efficiency, selectivity, and safety.

Metal-catalyzed routes provide powerful tools for forming C-C and C-N bonds. An iridium-catalyzed reaction has been developed for the direct C3-alkylation of 6-fluoroindole with an N-protected ethanolamine (B43304) derivative to synthesize this compound. researchgate.net This method directly installs the side chain onto the indole core. Palladium catalysis is also prominent, particularly in reductive cyclization reactions of nitrostyrenes to form the indole nucleus. unimi.it

Metal-free routes are increasingly sought after to avoid the cost and potential toxicity of transition metals. A transition metal-free synthesis of indoles can be achieved through the reductive cyclization of β-nitrostyrenes mediated by a Cs₂CO₃/Oxone® system. researchgate.net Other metal-free approaches include Brønsted acid-catalyzed cascade reactions, which can proceed without any metal or solvent, representing a green chemistry approach. researchgate.net Furthermore, reactions employing hypervalent iodine reagents or molecular iodine have been developed for the synthesis of various N-heterocycles under metal-free conditions. beilstein-journals.orgmdpi.com

Table 3: Comparison of Catalytic Methods

| Catalysis Type | Catalyst/Reagent Example | Reaction Type | Advantages | Reference(s) |

|---|---|---|---|---|

| Metal-Catalyzed | Iridium (Ir) complexes | C3-Alkylation of Indole | High selectivity for direct functionalization. | researchgate.net, nih.gov, rsc.org |

| Metal-Catalyzed | Palladium (Pd) complexes | Reductive Cyclization | Efficient for indole ring formation. | unimi.it, mdpi.com |

| Metal-Free | Cs₂CO₃/Oxone® | Reductive Cyclization | Avoids transition metal contamination. | researchgate.net |

Reductive Cyclization Approaches

Use of this compound as a Synthetic Intermediate

This compound is a versatile synthetic intermediate utilized in the construction of more complex molecules. biosynth.comgoogle.com Its indole core and reactive aminoethyl side chain make it a valuable precursor for a variety of chemical transformations.

As a foundational building block, this compound provides a scaffold for the synthesis of intricate molecular architectures. biosynth.comlibretexts.org Its structure is particularly relevant in the field of neuropharmacology for creating novel compounds that target serotonin (B10506) receptors. chemimpex.com The fluorine substitution can enhance the binding affinity of the resulting molecules. chemimpex.com For example, it has been used in the synthesis of indole alkaloid drug candidates. sigmaaldrich.comsigmaaldrich.com

This compound can act as a reagent in various chemical reactions. biosynth.comwikipedia.org Its primary amine group allows it to participate in reactions such as nucleophilic substitution, amination, and reductive amination. biosynth.com For instance, it can undergo reductive amination with aldehydes to form secondary amines, a common strategy for elaborating its structure. mdpi.comresearchgate.net

The unique properties conferred by the fluorine atom make this compound an attractive intermediate for the synthesis of novel bioactive molecules. chemimpex.com Its structural similarity to naturally occurring tryptamines allows for the exploration of new derivatives with potentially enhanced biological activity. chemimpex.com Research has focused on its use in developing new therapeutic agents for mood disorders and other neurological conditions. chemimpex.comontosight.ai For example, it is a key fragment in the synthesis of Idalopirdine, a potent and selective 5-HT6 receptor antagonist. google.com Furthermore, amides of oleanolic acid with this compound have been synthesized and investigated for their potential as anticancer agents. mdpi.comnih.govresearchgate.net

The indole scaffold is a privileged structure in drug discovery, and this compound is a valuable component in the synthesis of indole alkaloid-based compound libraries. mdpi.comuic.edu These libraries are instrumental in screening for new therapeutic leads. mdpi.com The incorporation of this compound can introduce favorable properties into the library members. mit.edu For instance, it has been used in the directed biosynthesis of communesin analogs, a class of indole alkaloids with interesting biological activities. researchgate.net

Intermediate for Novel Bioactive Molecules

Derivatization of this compound

Derivatization is a chemical process where a compound is converted into a new compound (a derivative) through the addition of a functional group. mdpi.comlibretexts.orgresearchgate.net In the context of this compound, derivatization is employed to modify its properties and to synthesize new molecules with specific biological targets. dntb.gov.ua For example, reacting this compound with various electrophiles can lead to a diverse range of N-substituted derivatives. This approach has been used to synthesize novel 3-indolylpropyl derivatives with affinities for serotonin receptors and transporters. researchgate.net The synthesis of amides by reacting this compound with carboxylic acids or their derivatives is another common derivatization strategy. mdpi.comnih.gov

Amide Conjugation with Natural Products (e.g., Oleanolic Acid)

Researchers have explored the conjugation of this compound with natural products to create novel compounds with potential pharmacological activities. mdpi.comresearchgate.netnih.gov One such example is the synthesis of amides of oleanolic acid with fluorotryptamines. mdpi.com Oleanolic acid is a widely distributed pentacyclic triterpenoid (B12794562) known for its broad spectrum of biological activities. mdpi.com

In a study, tryptamine and fluorotryptamine amides of oleanolic acid were designed and synthesized to investigate their cytotoxic effects. mdpi.comnih.gov The synthesis involved the reaction of an oleanolic acid derivative, specifically (3β)-3-(acetyloxy)olean-12-en-28-oic acid, with various fluorotryptamines. mdpi.com The process began with the creation of the crude acyl chloride from the oleanolic acid derivative, which was then reacted with the respective fluorotryptamine to yield the amide conjugate. mdpi.com

The resulting compounds, including the this compound amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid, were then tested for their cytotoxicity against several human cancer cell lines. mdpi.comnih.gov The study found that these novel amides exhibited cytotoxic activity, with some showing a strong induction of apoptosis in cervical carcinoma (HeLa) and malignant melanoma (G-361) cells. mdpi.comnih.gov Specifically, the this compound amide of the acetylated oleanolic acid showed an IC₅₀ value of 12.2 ± 4.7 µM in HeLa cells. mdpi.com Another synthesized compound, the this compound amide of oleanolic acid itself, displayed cytotoxicity in the MCF7 breast cancer cell line with an IC₅₀ of 13.5 ± 3.3 µM. mdpi.comresearchgate.net

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3a) | HeLa | 8.7 ± 0.4 |

| G-361 | 9.0 ± 0.4 | |

| 5-Fluorotryptamine (B1197405) amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3b) | HeLa | 6.7 ± 0.4 |

| This compound amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3c) | HeLa | 12.2 ± 4.7 |

| This compound amide of oleanolic acid (4c) | MCF7 | 13.5 ± 3.3 |

N-acetyl-6-fluorotryptamine Studies

The metabolism and N-acetylation of this compound have been subjects of scientific investigation. acs.orgtandfonline.comnih.govnih.gov Studies using the microorganism Streptomyces staurosporeus, a known producer of the protein kinase inhibitor staurosporine, have shown that this bacterium can metabolize this compound. acs.orgtandfonline.comnih.gov When fed with this compound, S. staurosporeus primarily converts it into N-acetyl-6-fluorotryptamine. acs.orgtandfonline.com Further metabolic studies have also led to the isolation of other novel metabolites, such as 6-fluoro-β-hydroxy-N-acetyltryptamine. nih.gov

In the context of mammalian systems, the N-acetylation of various amines, including this compound, has been studied in the pineal gland of rats and sheep. nih.gov This process is significant as it is the initial step in the synthesis of melatonin (B1676174) from serotonin. nih.gov The research indicated that N-acetylation of aromatic amines in the pineal gland is catalyzed by two different enzymes. nih.gov One enzyme preferentially acetylates arylamines, while the other, an arylalkylamine N-acetyltransferase, is responsible for the acetylation of arylalkylamines like serotonin and this compound. nih.gov These findings establish that the pineal gland contains a specific, independently regulated enzyme for the N-acetylation of arylalkylamines. nih.gov

Comparison with other Fluorinated Tryptamines

The properties and synthesis of this compound are often compared with other fluorinated tryptamines to understand the structure-activity relationships conferred by the position of the fluorine atom on the indole ring.

5-Fluorotryptamine: This compound is a derivative of tryptamine with a fluorine atom at the 5-position of the indole ring, which is noted to enhance its biological activity. chemimpex.com It is utilized in the synthesis of various pharmaceuticals and as a tool in neuroscience research to study serotonin receptors. chemimpex.com The synthesis of 5-fluorotryptamine can be achieved from 5-fluoroindole (B109304) through a process involving condensation with oxalyl chloride and subsequent reduction. mdma.ch Like its 6-fluoro counterpart, 5-fluorotryptamine is also metabolized by Streptomyces staurosporeus to 5-fluoro-N-acetyltryptamine. acs.org

7-Fluorotryptamine (B70336): As a tryptamine derivative, 7-fluorotryptamine is suggested to act as an agonist at serotonin receptors. glpbio.comcaymanchem.com While its specific biological effects are not extensively reported, it is noted that fluorination at the 5-, 6-, or 7-positions can influence selectivity for the 5-HT2C receptor subtype. glpbio.comcaymanchem.com The synthesis of related compounds, such as 4,7-difluoro-5,6-dihydroxytryptamine, has been developed from starting materials like 1,4-difluoro-2,3-dimethoxybenzene. nih.gov

6-Fluoro-AMT (6-Fluoro-α-methyltryptamine): This compound is an alpha-methylated analogue of this compound. wikipedia.org Its synthesis involves the condensation of 6-fluoro-3-indolealdehyde with nitroethane, followed by reduction with lithium aluminum hydride. mdma.ch Animal studies have indicated that 6-fluoro-AMT is somewhat less potent in its pharmacological activity compared to its non-fluorinated parent compound, α-methyltryptamine (AMT), and 5-fluoro-AMT. mdma.chwikipedia.org For instance, its inhibitory concentration (IC₅₀) for monoamine oxidase A (MAO-A) is higher (indicating lower potency) than that of 5-fluoro-AMT and AMT. wikipedia.org

Pharmacological Investigations of 6 Fluorotryptamine

Receptor Binding and Agonism

6-Fluorotryptamine exhibits a notable affinity for and activity at serotonin (B10506) receptors, alongside functioning as a monoamine releasing agent. wikipedia.org

Research has quantified the binding affinity and functional activity of this compound at specific serotonin (5-HT) receptor subtypes.

This compound demonstrates affinity for the 5-HT1A receptor, with a reported binding affinity (Ki) of 267 nM. wikipedia.org In functional assays, it acts as an agonist at this receptor, with a half-maximal effective concentration (EC50) of 54 nM. wikipedia.org

The compound also interacts with the 5-HT2A receptor, showing a binding affinity (Ki) of 606 nM. wikipedia.org It functions as a full agonist at the 5-HT2A receptor, with an EC50 value of 4.56 nM and a maximal efficacy (Emax) of 101%. wikipedia.org Another study reported an EC50 value of 81 nM at this receptor. wikipedia.org Despite its agonism at the 5-HT2A receptor, 6-FT does not produce a head-twitch response in rodents, a behavioral model often associated with psychedelic effects. wikipedia.orgnih.gov

Receptor Binding and Functional Activity of this compound

| Receptor | Binding Affinity (Ki) (nM) | Efficacy (EC50) (nM) | Maximal Efficacy (Emax) (%) |

|---|---|---|---|

| 5-HT1A | 267 wikipedia.org | 54 wikipedia.org | Not Reported |

| 5-HT2A | 606 wikipedia.org | 4.56, 81 wikipedia.org | 101 wikipedia.org |

The receptor binding profile of this compound can be contextualized by comparing it to other tryptamines. For instance, its structural isomer, 5-Fluorotryptamine (B1197405) (5-FT), exhibits a higher affinity for the 5-HT1A receptor (Ki = 18 nM) and a variable but sometimes higher affinity for the 5-HT2A receptor (Ki = 6.0–3,908 nM). wikipedia.org 5-FT also acts as a full agonist at the 5-HT2A receptor with an EC50 of 2.64 to 58 nM and an Emax of 110%. wikipedia.org

In contrast, N,N-diallyltryptamine (DALT) derivatives show that substitutions on the indole (B1671886) ring can significantly alter potency. wisc.edu For example, 4-acetoxy-DALT and 5-fluoro-DALT are more potent in inducing the head-twitch response than DALT itself, an effect mediated by 5-HT2A receptors. wisc.edu This highlights how the position of the fluorine atom and other substitutions on the tryptamine (B22526) scaffold can influence receptor interaction and functional activity.

5-HT2A Receptor Interaction

Monoamine Releasing Agent (MRA) Activity

This compound is also characterized as a monoamine releasing agent (MRA), a substance that triggers the release of monoamine neurotransmitters from presynaptic neurons. wikipedia.orgwikipedia.org

This compound is a potent and selective serotonin releasing agent (SRA). wikipedia.org In studies using rat brain synaptosomes, it demonstrated an EC50 value of 4.4 nM for serotonin release. wikipedia.org This makes it one of the most potent SRAs among a large series of tested tryptamines. wikipedia.org

The compound is significantly more selective for serotonin release compared to dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org The EC50 values for dopamine and norepinephrine release are 106 nM and 1,575 nM, respectively. wikipedia.org This indicates that this compound is approximately 24-fold more potent at releasing serotonin than dopamine, and 358-fold more potent than at releasing norepinephrine. wikipedia.org This selectivity is a distinguishing feature of its pharmacological profile. wikipedia.org

Monoamine Releasing Activity of this compound

| Monoamine | EC50 (nM) |

|---|---|

| Serotonin | 4.4 wikipedia.org |

| Dopamine | 106 wikipedia.org |

| Norepinephrine | 1,575 wikipedia.org |

Dopamine and Norepinephrine Release Induction

This compound (6-FT) demonstrates the ability to induce the release of dopamine and norepinephrine, albeit with significantly lower potency compared to its profound effect on serotonin release. wikipedia.org In vitro studies utilizing rat brain synaptosomes have quantified this disparity, revealing EC₅₀ values of 106 nM for dopamine release and 1,575 nM for norepinephrine release. wikipedia.org This indicates that this compound is approximately 24-fold less potent at releasing dopamine and 358-fold less potent at releasing norepinephrine when compared to its serotonin-releasing activity (EC₅₀ of 4.4 nM). wikipedia.org

In comparison, its isomer, 5-fluorotryptamine, also acts as a serotonin-dopamine releasing agent with EC₅₀ values of 10.1 nM for serotonin, 82.3 nM for dopamine, and 464 nM for norepinephrine. wikipedia.org Research on a series of substituted tryptamines has shown that while many are potent dopamine releasers, their norepinephrine-releasing activity is often considerably weaker, a characteristic observed with this compound. nih.gov

Interactive Data Table: Monoamine Release EC₅₀ Values for Fluorinated Tryptamines

| Compound | Serotonin Release EC₅₀ (nM) | Dopamine Release EC₅₀ (nM) | Norepinephrine Release EC₅₀ (nM) |

|---|---|---|---|

| This compound | 4.4 wikipedia.org | 106 wikipedia.org | 1,575 wikipedia.org |

| 5-Fluorotryptamine | 10.1 wikipedia.org | 82.3 wikipedia.org | 464 wikipedia.org |

Monoamine Oxidase Inhibition

This compound has been identified as a monoamine oxidase inhibitor (MAOI). wikipedia.orgwikipedia.org Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of monoamine neurotransmitters. mayoclinic.org By inhibiting this enzyme, MAOIs increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. mayoclinic.org

This compound exhibits inhibitory activity against monoamine oxidase A (MAO-A). wikipedia.org The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half, for this compound's inhibition of MAO-A is 1,580 nM. wikipedia.org Studies have indicated that α-methylated tryptamine derivatives, such as 5-fluoro-α-methyltryptamine and 6-fluoro-α-methyltryptamine, are more selective inhibitors of MAO-A compared to their non-methylated counterparts like this compound. nih.gov The inhibition of MAO-A is a critical factor as tryptamines without substitutions at the amine or alpha carbon are typically metabolized rapidly by this enzyme. wikipedia.orgwikipedia.org

In addition to its effects on MAO-A, this compound also inhibits monoamine oxidase B (MAO-B), although to a lesser extent. wikipedia.org The IC₅₀ value for the inhibition of MAO-B by this compound is 5,620 nM. wikipedia.org This demonstrates a degree of selectivity for MAO-A over MAO-B. MAO-B is primarily involved in the breakdown of dopamine. mdpi.comparkinsons.org.uk

Interactive Data Table: MAO Inhibition by Fluorinated Tryptamines

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

|---|---|---|

| This compound | 1,580 wikipedia.org | 5,620 wikipedia.org |

| 5-Fluorotryptamine | 13,200 wikipedia.org | 52,500 wikipedia.org |

MAO-A Inhibition

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Impact of Fluorination Position on Receptor Binding and Efficacy

The position of the fluorine atom on the indole ring of tryptamine derivatives significantly influences their pharmacological profile, particularly their affinity and efficacy at serotonin receptors. Research on fluorinated tryptamine analogs has shown that fluorination generally has a minimal effect on affinity for the 5-HT₂ₐ and 5-HT₂𝒸 receptors. capes.gov.brnih.gov However, it often leads to a reduction in affinity for the 5-HT₁ₐ receptor. capes.gov.brnih.gov

For instance, a study comparing 5-fluorotryptamine and this compound revealed differences in their receptor binding affinities. 5-fluorotryptamine shows higher affinity for the 5-HT₁ₐ receptor (Kᵢ = 18 nM) compared to this compound (Kᵢ = 267 nM). wikipedia.orgwikipedia.org Conversely, this compound has a slightly higher affinity for the 5-HT₂ₐ receptor (Kᵢ = 606 nM) than one reported range for 5-fluorotryptamine (Kᵢ = 6.0–3,908 nM). wikipedia.orgwikipedia.org

In terms of efficacy, both isomers act as full agonists at the 5-HT₂ₐ receptor. wikipedia.orgwikipedia.org However, the potency can vary, with one study showing this compound to have a higher potency (EC₅₀ = 4.56 nM) than 5-fluorotryptamine (EC₅₀ = 2.64 to 58 nM). wikipedia.orgwikipedia.org Another study found EC₅₀ values of 81 nM for this compound and a comparable range for 5-fluorotryptamine at the 5-HT₂ₐ receptor. wikipedia.orgwikipedia.org

The introduction of fluorine at different positions can also impact interactions with other receptors. For example, in a series of dimethoxyphenethylamines, progressive fluorination of the 4-alkoxy group led to increased binding affinities at 5-HT₂ₐ and 5-HT₂𝒸 receptors. frontiersin.org

Interactive Data Table: Receptor Binding (Kᵢ, nM) and Efficacy (EC₅₀, nM) of Fluorinated Tryptamines

| Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₁ₐ EC₅₀ (nM) | 5-HT₂ₐ EC₅₀ (nM) |

|---|---|---|---|---|

| This compound | 267 wikipedia.org | 606 wikipedia.org | 54 wikipedia.org | 4.56 / 81 wikipedia.org |

| 5-Fluorotryptamine | 18 wikipedia.org | 6.0-3,908 wikipedia.org | 129 wikipedia.org | 2.64-58 wikipedia.org |

SAR of Tryptamine Derivatives for Serotonin Receptors

The structure-activity relationship (SAR) of tryptamine derivatives at serotonin receptors is a complex field of study. Generally, tryptamines serve as a foundational scaffold for ligands targeting various serotonin receptor subtypes. researchgate.net The nature and position of substituents on the indole ring and the ethylamine (B1201723) side chain dictate the affinity and functional activity at these receptors. jneurosci.orgtandfonline.com

For serotonin autoreceptors, studies on tryptamine analogs have established clear SAR rules. For instance, substitution at the 5-position of the indole ring is much more favorable for activity than substitution at the 4- or 6-positions. jneurosci.org Furthermore, N,N-dimethylation tends to enhance activity. jneurosci.org

With respect to 5-HT₂ₐ receptors, which are key targets for many psychoactive tryptamines, the SAR is nuanced. While tryptamines are generally non-selective 5-HT receptor agonists, specific substitutions can confer selectivity. researchgate.netresearchgate.net For example, oxygen-containing substituents on the indole ring can positively influence affinity for the 5-HT₂ₐ receptor. researchgate.net

Comparison of SAR with other Fluoro-substituted Tryptamines (e.g., 5-fluorotryptamine, 6-fluoro-DET, 6-fluoro-AMT)

The structure-activity relationship (SAR) of fluorinated tryptamines reveals significant differences based on the position of the fluorine atom on the indole ring. When comparing this compound to its isomer, 5-fluorotryptamine (5-FT), differences in receptor binding and functional activity become apparent. For instance, 5-FT generally shows higher affinity for the 5-HT1A receptor than this compound. wikipedia.orgwikipedia.org In terms of serotonin release, both are potent, but 5-FT is also a significant dopamine releasing agent, a property less pronounced with this compound. wikipedia.orgwikipedia.org

Fluorination at the 6-position of the tryptamine core appears to influence activity in various analogs. For example, 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) acts as a partial agonist at the 5-HT2A receptor but notably lacks the psychedelic effects observed with other tryptamines. wikipedia.orgmdma.ch This suggests that while 6-fluorination does not eliminate 5-HT2A receptor binding, it alters the functional outcome. mdma.ch In contrast to many other tryptamines, both this compound and 6-fluoro-DET fail to induce the head-twitch response in rodents, a behavioral model often associated with psychedelic potential. wikipedia.orgwikipedia.org

Similarly, 6-fluoro-α-methyltryptamine (6-fluoro-AMT) is reported to be less pharmacologically potent than its non-fluorinated parent compound, AMT, and its 5-fluoro isomer. wikipedia.orgwikiwand.com However, unlike this compound, 6-fluoro-AMT does produce the head-twitch response in rodents. wikipedia.org The inhibitory activity on monoamine oxidase A (MAO-A) also varies, with 6-fluoro-AMT being a less potent inhibitor than 5-fluoro-AMT and AMT. wikipedia.org These comparisons underscore that the placement of the fluorine atom, combined with substitutions on the amine or the alpha carbon, critically dictates the pharmacological profile of tryptamine derivatives.

Interactive Data Table: Receptor Binding Affinities (Ki, nM) of Fluoro-substituted Tryptamines

| Compound | 5-HT1A | 5-HT2A |

|---|---|---|

| This compound | 267 wikipedia.org | 606 wikipedia.org |

| 5-Fluorotryptamine | 18 wikipedia.org | 6.0–3,908 wikipedia.org |

| 6-Fluoro-DET | - | - |

| 6-Fluoro-AMT | - | - |

Computational and In Silico SAR Approaches

Computational and in silico methods are increasingly valuable for predicting the biological activity of novel compounds and understanding their interactions with protein targets. acs.orgmdpi.com For tryptamine derivatives, these approaches, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, help to elucidate how structural modifications influence receptor binding and functional activity. acs.orgmdpi.com

While specific in silico studies focusing exclusively on this compound are not extensively detailed in the provided results, the methodologies are well-established for the broader class of tryptamines. acs.org For example, docking studies with similar compounds like 5-fluorotryptamine have been used to model its binding pose within the active site of enzymes like myeloperoxidase, revealing key interactions such as stacking of the indole ring and the formation of salt bridges. researchgate.net Such computational techniques can predict binding affinities and help rationalize observed SAR trends. ulb.ac.be

Density functional theory (DFT) has been employed to calculate the chemical shifts of potential metabolites of 6-fluorotryptophan, a precursor to this compound, which aids in their identification in biological samples. nih.gov These computational tools are crucial for guiding the synthesis of new analogs with optimized pharmacological properties and for interpreting experimental data. acs.orgulb.ac.be The application of these methods to this compound would likely involve modeling its interaction with various serotonin receptor subtypes to understand the structural basis for its specific binding profile and functional activity. mdpi.com

Neuromodulatory and Neurotransmitter System Interactions

This compound is a recognized serotonin receptor agonist and a selective serotonin releasing agent (SRA). wikipedia.org It demonstrates affinity for both the 5-HT1A and 5-HT2A serotonin receptor subtypes, with reported Ki values of 267 nM and 606 nM, respectively. wikipedia.org Functionally, it acts as a full agonist at the 5-HT2A receptor. wikipedia.org One study reported EC50 values of 54 nM at the 5-HT1A receptor and 81 nM at the 5-HT2A receptor. wikipedia.org

As a potent SRA, this compound stimulates the release of serotonin from neurons. wikipedia.org In studies using rat brain synaptosomes, it displayed an EC50 value of 4.4 nM for serotonin release, making it one of the most potent SRAs identified in vitro. wikipedia.org Its potency as an SRA was found to be greater than any other tryptamine in a large series of tested compounds. wikipedia.org The compound is selective for serotonin, inducing the release of dopamine and norepinephrine to a much lesser extent. wikipedia.org Additionally, this compound exhibits activity as a monoamine oxidase inhibitor (MAOI), with IC50 values of 1,580 nM for MAO-A and 5,620 nM for MAO-B. wikipedia.org

Interactive Data Table: Pharmacological Activity of this compound

| Parameter | Value | Notes |

|---|---|---|

| 5-HT1A Receptor Affinity (Ki) | 267 nM wikipedia.org | |

| 5-HT2A Receptor Affinity (Ki) | 606 nM wikipedia.org | |

| 5-HT1A Receptor Functional Activity (EC50) | 54 nM wikipedia.org | |

| 5-HT2A Receptor Functional Activity (EC50) | 81 nM wikipedia.org | Full agonist |

| Serotonin Release (EC50) | 4.4 nM wikipedia.org | Rat brain synaptosomes |

| Dopamine Release (EC50) | 106 nM wikipedia.org | 24-fold lower than serotonin |

| Norepinephrine Release (EC50) | 1,575 nM wikipedia.org | 358-fold lower than serotonin |

| MAO-A Inhibition (IC50) | 1,580 nM wikipedia.org | |

| MAO-B Inhibition (IC50) | 5,620 nM wikipedia.org |

The cholinergic system, which uses acetylcholine (B1216132) as its primary neurotransmitter, is involved in functions like memory and muscle contraction. srmist.edu.inopenstax.org It acts through muscarinic and nicotinic receptors located throughout the body. srmist.edu.inopenstax.org The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. frontiersin.orgnih.gov Dysregulation of glutamate (B1630785) transmission is implicated in various neurological and psychiatric disorders. frontiersin.orgnih.gov

Based on the available search results, there is no direct evidence or specific research detailing the effects of this compound on cholinergic or glutamatergic neuronal function. While some tryptamine derivatives are known to modulate acetylcholine release through 5-HT3 receptors, specific data for this compound is lacking. nih.gov The primary focus of the provided literature is on its interaction with the serotonergic system. wikipedia.orgchemimpex.com

The primary role of this compound in brain function and signaling stems from its potent activity as a selective serotonin releasing agent and its direct agonism at serotonin receptors. wikipedia.orgchemimpex.com By increasing the extracellular concentration of serotonin and directly stimulating 5-HT1A and 5-HT2A receptors, it significantly modulates serotonergic neurotransmission. wikipedia.org This system is integral to the regulation of mood, cognition, and various physiological processes. mdpi.com

The compound's ability to be incorporated into the biosynthetic pathways of certain fungi to create fluorinated analogues of alkaloids suggests it can be recognized and processed by biological systems. researchgate.net In a research context, it serves as a tool to probe the function of serotonin receptors and pathways. chemimpex.com The unique fluorine substitution can enhance binding affinity to serotonin receptors, making it a candidate for investigating serotonin signaling pathways. chemimpex.com

Modulation of Cholinergic and Glutamatergic Neuronal Function

Preclinical Pharmacological Assessments

Preclinical studies are fundamental in drug development to determine the pharmacological and toxicological profile of a compound before human trials. emwa.orgppd.com These assessments involve a combination of in vitro (cell-based) and in vivo (animal) experiments. emwa.orgppd.com

For this compound, preclinical assessments have primarily focused on its in vitro pharmacological profile. These studies have established its binding affinities and functional activities at various serotonin receptor subtypes and its potency as a monoamine releasing agent. wikipedia.org For example, in vitro assays using rat brain synaptosomes were employed to determine its efficacy and selectivity as a serotonin releaser. wikipedia.org

In vivo studies in animal models have also been conducted. A notable finding from these preclinical assessments is that, unlike many other 5-HT2A receptor agonists, this compound does not produce the head-twitch response in rodents. wikipedia.org This behavioral assay is often used as a proxy for potential psychedelic effects in humans. wikipedia.org The lack of this response suggests a divergence in the functional effects of this compound compared to classic psychedelic tryptamines. wikipedia.org In one study, this compound demonstrated cytotoxic activity against KB cells in culture, although the mechanism was unknown. tandfonline.com

Behavioral Studies in Animal Models

The head-twitch response (HTR) in rodents is a behavioral model commonly used to screen for potential psychedelic or hallucinogenic properties of a compound. This response is primarily mediated by the activation of serotonin 5-HT2A receptors. nih.gov

Research has shown that this compound (6-FT), unlike its alpha-methylated counterpart, 6-fluoro-α-methyltryptamine (6-FMT), does not induce the head-twitch response in mice. nih.gov While 6-FMT rapidly elicits this behavior, the absence of the methyl group in 6-FT leads to a lack of HTR induction. nih.gov This suggests that the α-methyl group is crucial for the compound's ability to produce this specific behavioral effect, which is considered a proxy for hallucinogenic potential. nih.gov Studies on other fluorinated tryptamines, such as 5-fluorotryptamine (5-FT), have also reported a failure to induce the head-twitch response, further indicating that fluorination at certain positions on the indole ring does not confer psychedelic-like activity in this model. nih.govwikiwand.com

The inability of 6-FT to induce the head-twitch response is in contrast to many other tryptamines and is a significant finding in its pharmacological profile. wikipedia.org

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs in animals. In this paradigm, animals are trained to recognize the effects of a specific drug, such as lysergic acid diethylamide (LSD), and differentiate it from a saline injection.

Studies involving rats trained to discriminate LSD have shown that fluorination of hallucinogenic tryptamines, including derivatives related to this compound, generally attenuates or completely abolishes their hallucinogen-like activity. nih.gov For instance, 6-fluoro-DET, a related fluorinated tryptamine, is inactive as a hallucinogen. nih.gov While specific drug discrimination data for this compound itself in LSD-trained rats is not extensively detailed in the provided results, the general trend for fluorinated analogues suggests a significant reduction in psychedelic-like subjective effects. nih.gov

It's important to note that the discriminative stimulus effects of psychedelic compounds are complex and can be mediated by multiple serotonin receptor subtypes, including 5-HT2A and 5-HT1A receptors. wikipedia.org The substitution of one drug for another in these studies provides insight into whether the novel compound produces similar interoceptive cues as the training drug. nih.gov

Head-twitch Response (Psychedelic Proxy)

In vitro Cytotoxicity and Apoptosis Induction Studies

The cytotoxic potential of this compound and its derivatives has been investigated against various human cancer cell lines.

In one study, this compound demonstrated significant cytotoxic activity against human oral epidermoid carcinoma (KB) cells. researchgate.nettandfonline.com This effect was noted as being enhanced compared to its non-fluorinated parent compound, tryptamine, suggesting that the 6-fluoro substitution plays a role in its cytotoxic profile. tandfonline.com

Further research on amides derived from this compound and oleanolic acid has revealed selective cytotoxicity. For example, an amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid with this compound (compound 3c in the study) showed cytotoxicity in the HeLa (cervical carcinoma) cancer cell line with an IC50 value of 12.2 ± 4.7 µM. nih.govresearchgate.net Another related amide of oleanolic acid with this compound (compound 4c) displayed cytotoxicity in the MCF7 (breast carcinoma) cancer cell line with an IC50 of 13.5 ± 3.3 µM. nih.govresearchgate.net These derivatives, however, showed no toxicity towards normal human fibroblasts (BJ cells). nih.gov

In studies with malignant melanoma (G-361) cells, amides of oleanolic acid and tryptamine showed cytotoxic effects, and while the direct effect of this compound was not specified, related fluorinated compounds were active. nih.govresearchgate.net

Table 1: Cytotoxicity of this compound and its Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | KB | Active | researchgate.nettandfonline.com |

| Oleanolic acid-6-fluorotryptamine amide (compound 3c) | HeLa | 12.2 ± 4.7 | nih.govresearchgate.net |

| Oleanolic acid-6-fluorotryptamine amide (compound 4c) | MCF7 | 13.5 ± 3.3 | nih.govresearchgate.net |

Apoptosis, or programmed cell death, is a critical process in cancer treatment, and caspases are a family of proteases that play a essential role in its execution. promega.ee The induction of apoptosis is a key mechanism for many cytotoxic agents.

Studies on amides of oleanolic acid with tryptamine and fluorotryptamines have demonstrated a strong induction of apoptosis in HeLa and G-361 cancer cells. nih.govresearchgate.net This apoptotic process is linked to the activation of caspases. Specifically, in HeLa cells, these compounds caused a significant increase in the activity of caspase-3/7. mdpi.com For instance, one of the fluorotryptamine derivatives led to a 4.6-fold increase in caspase-3/7 activity at a concentration of 30 µM after 24 hours. mdpi.com

The activation of executioner caspases like caspase-3 and caspase-7 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. uniprot.org While the direct modulation of caspase activity by this compound alone is not detailed, its derivatives have shown clear pro-apoptotic effects through the caspase cascade. nih.govmdpi.com

Effects on Human Cancer Cell Lines (e.g., HeLa, G-361, MCF7, KB cells)

Studies as a Thrombin Active Site Ligand

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major target for anticoagulant therapies. The active site of thrombin contains a specificity pocket known as the S1 pocket. nih.gov

X-ray crystallography studies have revealed that this compound can bind to the active site S1 pocket of thrombin. nih.govresearchgate.net This binding is considered to have a novel mode compared to other known ligands. nih.gov The interaction of this compound with the thrombin active site provides a basis for the design of new, potentially neutrally charged thrombin inhibitors. nih.gov The unique binding mode of this compound at this site is a significant finding for the development of novel antithrombotic agents. nih.gov

Metabolism and Biotransformation of 6 Fluorotryptamine

Microbial Biotransformation Studies

Microorganisms can be utilized to transform chemical compounds into novel derivatives. The biotransformation of 6-Fluorotryptamine has been notably studied using the bacterium Streptomyces staurosporeus. This process, often referred to as microbial biotransformation, employs the enzymatic machinery of microbes to create structurally related products. inflibnet.ac.in

Streptomyces staurosporeus, a bacterium known for producing the protein kinase inhibitor staurosporine, has been shown to metabolize this compound into several new compounds. acs.orgresearchgate.netacs.org These transformations are of interest for generating novel chemical structures. nih.gov

When Streptomyces staurosporeus is fed with this compound, it produces a novel fluorinated derivative of (3aR,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-3a-ol. acs.orgresearchgate.netacs.org This complex tricyclic indole (B1671886) is formed through what is proposed to be an enzymatic oxidative cyclization of the intermediate metabolite, Nβ-acetyl-6-fluorotryptamine. acs.orgresearchgate.net A similar transformation occurs with tryptamine (B22526) and 5-fluorotryptamine (B1197405), yielding their corresponding hexahydropyrrolo[2,3-b]indol-3a-ol derivatives. acs.orgresearchgate.net

A primary metabolic pathway in the biotransformation of this compound by S. staurosporeus is the acetylation of the primary amine group on the ethylamine (B1201723) side chain. acs.orgtandfonline.com This reaction results in the formation of Nβ-acetyl-6-fluorotryptamine. acs.orgtandfonline.com This acetylation step is a common transformation observed for tryptamine and its derivatives when incubated with this microorganism and is considered the initial reaction, catalyzed by acyltransferases present in the bacterium. acs.org

Metabolism by Streptomyces staurosporeus

Hydroxylation Metabolites (e.g., β-hydroxy-Nβ-acetyltryptamine)

In studies involving the feeding of this compound to the staurosporine-producing bacterium Streptomyces staurosporeus, several metabolites are formed. acs.orgacs.org The bacterium is capable of acylating the primary amino group and subsequently hydroxylating the ethylamine side chain. acs.orgacs.org One of the key novel metabolites isolated from these biotransformation experiments is 6-fluoro-β-hydroxy-Nβ-acetyltryptamine. acs.org This compound results from the further metabolism of an initial product, 6-fluoro-Nβ-acetyltryptamine. acs.org The hydroxylation occurs at the β-position of the tryptamine side chain. acs.org This β-hydroxylation appears to proceed without stereoselectivity, as the isolated metabolite was found to be a racemic mixture. acs.org

The formation of this hydroxylated metabolite is part of a broader metabolic transformation that also yields other compounds, such as (3aR,8aS)-1-acetyl-6-fluoro-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-3a-ol, through an enzymatic oxidative cyclization of the initially formed Nβ-acetyl derivative. acs.orgnih.gov

Substrate Specificity and Inducibility of Metabolic Pathways

Metabolic studies using Streptomyces staurosporeus suggest that the enzymes involved in the biotransformation of tryptamine analogues exhibit a degree of substrate specificity. acs.org While this microorganism can transform tryptamine, 5-fluorotryptamine, and this compound into their corresponding Nβ-acetylated and further oxidized derivatives, it failed to produce a 5-hydroxy derivative of the cyclized product when fed with 5-hydroxytryptamine. acs.orgnih.gov This indicates that the enzymatic machinery, particularly the enzymes responsible for the oxidative cyclization, may be specific to certain substrates and not universally applicable to all substituted tryptamines. acs.org

Furthermore, it has been suggested that the metabolic pathways in S. staurosporeus may not be inducible by other indole derivatives. acs.org The biotransformation of tryptamine and its fluoro-substituted analogues into hexahydropyrrolo[2,3-b]indol-3a-ol type compounds proceeds stereospecifically, likely via the Nβ-acetylated intermediates. acs.org However, attempts to generate indole-ring-substituted metabolites of the primary natural product of the organism, staurosporine, were unsuccessful, reinforcing the concept of substrate-specific, non-inducible enzymatic pathways. acs.orgnih.gov

Precursor-Directed Biosynthesis Experiments

Precursor-directed biosynthesis is a technique that leverages the natural biosynthetic machinery of an organism to produce novel, "unnatural" compounds by providing it with modified precursors. This compound has been successfully used as a precursor in such experiments. researchgate.netnih.gov

When a Penicillium species known to produce communesin alkaloids was fed with this compound, the organism incorporated the fluorinated precursor into its metabolic pathway, resulting in the accumulation of monofluoro-analogues of communesins A and B. researchgate.netnih.gov Interestingly, analysis of the resulting fluorinated communesins showed that the fluorine substitution was located only in the non-prenylated half of the molecule. rsc.org This finding provided valuable insight into the biosynthetic pathway, suggesting that this portion of the communesin structure is derived from the tryptamine precursor. rsc.org

Similarly, feeding this compound to cultures of Streptomyces staurosporeus led to the production of novel fluorinated metabolites, including 6-fluoro-Nβ-acetyltryptamine, 6-fluoro-β-hydroxy-Nβ-acetyltryptamine, and a 6-fluoro derivative of (3aR,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-3a-ol. acs.orgnih.gov These experiments demonstrate the utility of this compound as a tool for generating new fluorinated alkaloids and for probing the mechanisms of complex biosynthetic pathways. acs.orgresearchgate.net

Analytical Methods for Metabolite Detection

The identification and quantification of this compound and its metabolites rely on a variety of modern analytical techniques. The presence of the fluorine atom provides a unique handle for certain methods, while standard chromatographic and spectroscopic techniques remain essential for complete structural elucidation.

19F Nuclear Magnetic Resonance (NMR) for Fluorinated Metabolites

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and highly specific tool for detecting and quantifying fluorinated metabolites in biological samples. nih.gov Its advantages include a high natural abundance of the ¹⁹F nucleus, a wide range of chemical shifts that makes it sensitive to small changes in the chemical environment, and a lack of interfering background signals in most biological matrices. beilstein-journals.orgchemrxiv.org This technique allows for the direct analysis of complex mixtures like cell cultures or urine with minimal sample preparation, often without the need for chromatographic separation. rsc.orgnih.gov

In the context of tryptamine metabolism, ¹⁹F NMR can be used to track the fate of fluorinated probes like 6-fluorotryptophan. nih.govnih.gov Different metabolic pathways, such as the kynurenine (B1673888), serotonin (B10506), and indole pathways, produce metabolites where the fluorine atom is in a distinct chemical environment, leading to characteristic and distinguishable chemical shifts in the ¹⁹F NMR spectrum. nih.gov For instance, indole-related metabolites have shifts similar to the precursor, while oxidative cleavage of the indole ring, as in the kynurenine pathway, results in significantly different shifts. nih.gov This principle is directly applicable to tracking the metabolites of this compound, allowing for rapid screening and quantification of all fluorinated species in a single analysis. nih.gov

Chromatographic Techniques (e.g., HPLC, GC/MS)

Chromatographic methods are fundamental to the separation, identification, and quantification of metabolites from complex biological extracts.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of tryptamine derivatives and their metabolites. researchgate.netnih.govresearchgate.net HPLC can be coupled with various detectors, such as UV or fluorescence detectors, for sensitive detection. researchgate.netnih.gov For instance, a simple and sensitive HPLC method with fluorescence detection has been developed for the simultaneous determination of metabolites of other drug classes in tissue. nih.gov In studies involving precursor-directed biosynthesis with this compound, HPLC analysis is a standard method for profiling the alkaloid metabolites produced. mit.edu

Gas Chromatography/Mass Spectrometry (GC/MS) is another cornerstone technique, particularly for volatile or derivatized non-volatile compounds. A GC-MS screening method has been developed for the separation and identification of various designer tryptamines and phenethylamines extracted from blood and urine. scispace.com Such methods display sufficient sensitivity and resolution for forensic toxicology screening and can be adapted for metabolite identification. scispace.com Mass spectrometry provides crucial structural information based on fragmentation patterns, which is essential for identifying unknown metabolites. scispace.com

Often, these techniques are used in tandem, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) , which combines the superior separation of HPLC with the sensitive and specific detection of MS, making it an ideal tool for metabolite analysis. researchgate.net

Spectroscopic Techniques (e.g., UV, EIMS, CD, 1H-NMR, 13C-NMR)

A combination of spectroscopic techniques is required for the unambiguous structure elucidation of novel metabolites.

UV Spectroscopy : The UV spectrum of a metabolite can indicate whether the core indole structure is intact. For example, the metabolite 6-fluoro-β-hydroxy-Nβ-acetyltryptamine exhibits UV absorption maxima (λmax) at 223, 278, and 281 nm, which is characteristic of the indole chromophore. acs.org

Electron Ionization Mass Spectrometry (EIMS) : EIMS provides the molecular weight and fragmentation pattern of a compound. For 6-fluoro-β-hydroxy-Nβ-acetyltryptamine, the EIMS spectrum showed a molecular ion [M]⁺ at m/z 236, confirming its molecular weight. acs.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to determine the stereochemistry of chiral molecules. creative-proteomics.comrsc.org The metabolite 6-fluoro-β-hydroxy-Nβ-acetyltryptamine showed no Cotton effect in its CD spectrum and had a specific rotation of 0°, indicating that it was isolated as a racemic mixture. acs.org

¹H-NMR and ¹³C-NMR Spectroscopy : ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the carbon-hydrogen framework of a molecule. The ¹H-NMR spectrum of 6-fluoro-β-hydroxy-Nβ-acetyltryptamine confirmed the presence of the 6-fluoroindole (B127801) ring and the β-hydroxy-Nβ-acetylated side chain. acs.org The specific chemical shifts and coupling constants (including coupling to the fluorine atom) allow for the complete assignment of the structure. acs.org

Table 1: Analytical Data for 6-fluoro-β-hydroxy-Nβ-acetyltryptamine This table summarizes the spectroscopic data obtained for a key hydroxylation metabolite of this compound. acs.org

| Analytical Technique | Observed Data |

| UV (in MeOH) | λmax 223, 278, 281 nm |

| EIMS | m/z 236 [M]⁺ |

| CD | No Cotton effect observed |

| Specific Rotation | [α]²⁵D 0° (c 0.1, MeOH) |

Table 2: ¹H-NMR Data for 6-fluoro-β-hydroxy-Nβ-acetyltryptamine The proton NMR data provides a detailed map of the hydrogen atoms in the molecule. Data recorded in CD₃OD. acs.org

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.04 | s | |

| H-4 | 7.50 | dd | 8.6, 5.5 |

| H-5 | 6.84 | ddd | 9.2, 8.6, 2.4 |

| H-7 | 7.14 | dd | 9.8, 2.4 |

| H-α | 4.75 | dd | 8.0, 4.6 |

| H-β | 3.40 | m | |

| H-β' | 3.28 | m | |

| N-Ac | 1.90 | s |

Research Applications and Future Directions for 6 Fluorotryptamine

Tool Compound in Receptor Research

As a research tool, 6-Fluorotryptamine offers scientists a means to probe the intricacies of the serotonin (B10506) system. Its specific binding affinities and functional activities at various serotonin receptors allow for the detailed study of receptor pharmacology and signaling mechanisms.

Serotonin Receptor Studies

This compound has demonstrated affinity for both the 5-HT1A and 5-HT2A serotonin receptors. wikipedia.org Specifically, it has been shown to have Ki values of 267 nM and 606 nM for the 5-HT1A and 5-HT2A receptors, respectively. wikipedia.org This allows researchers to use 6-FT to investigate the structure and function of these receptors, which are implicated in a wide range of physiological and pathological processes. bmbreports.org The compound's fluorinated structure provides a unique probe to explore the binding pockets of these receptors, contributing to a deeper understanding of ligand-receptor interactions. chemimpex.comchemimpex.com

Furthermore, this compound acts as a full agonist at the 5-HT2A receptor, with a potent EC50 value of 4.56 nM and a maximal efficacy (Emax) of 101%. wikipedia.org Another study reported EC50 values of 54 nM at the 5-HT1A receptor and 81 nM at the 5-HT2A receptor. wikipedia.org This agonist activity makes it a useful tool for stimulating these receptors in experimental settings, allowing for the characterization of their downstream effects.

Investigating Serotonin Signaling Pathways

The activation of serotonin receptors by agonists like this compound initiates a cascade of intracellular signaling events. researchgate.net By applying 6-FT to cells or tissues expressing specific serotonin receptors, researchers can elucidate the complex signaling pathways associated with these receptors. chemimpex.comchemimpex.com These pathways, often involving G-proteins and second messengers, are crucial for mediating the diverse effects of serotonin in the brain and periphery. bmbreports.orgnih.gov Understanding how compounds like this compound modulate these pathways can provide insights into the molecular basis of both normal brain function and the pathophysiology of various disorders. chemimpex.com

Exploration of Novel Therapeutic Agents

The pharmacological properties of this compound have also spurred interest in its potential as a lead compound for the development of new therapeutic agents. Its ability to modulate the serotonin system suggests potential applications in a variety of conditions, from mood disorders to other neurological and psychiatric ailments. chemimpex.comontosight.ai

Potential in Mood Disorders Research

Given the well-established role of the serotonin system in the regulation of mood, compounds that target serotonin receptors are of significant interest in the research of mood disorders such as depression and anxiety. chemimpex.comnih.gov The unique fluorine substitution in this compound enhances its binding affinity for serotonin receptors, making it a promising candidate for the development of novel treatments for these conditions. chemimpex.com Research in this area is ongoing, with studies exploring the potential of various compounds to modulate serotonergic activity for therapeutic benefit. dbsalliance.org

Development of Psychoactive Substances

Tryptamine (B22526) and its derivatives are a broad class of compounds known for their psychoactive properties. mdpi.com this compound, as a tryptamine derivative, is utilized in the synthesis of novel psychoactive substances. chemimpex.com The development and study of such compounds contribute to the broader understanding of how chemical structure relates to psychoactive effects, which can have implications for both neuroscience research and the development of new medications for mental health conditions. nih.govoas.org

Role in Enzyme Inhibition Studies (e.g., Serotonin N-acetyltransferase)

The potential to inhibit AANAT is of therapeutic interest for managing sleep and mood disorders. researchgate.netnih.gov By modulating the activity of this enzyme, it may be possible to influence melatonin (B1676174) production and, consequently, the sleep-wake cycle. Research has explored various tryptamine analogs, including this compound, as potential inhibitors of AANAT. google.com The study of such compounds helps to understand the structure-activity relationship of AANAT inhibitors, which is vital for the design of new therapeutic agents. ontosight.ai

In the context of AANAT, researchers have investigated how different molecules, including tryptamine derivatives, interact with the enzyme's active site. For instance, studies have focused on developing potent and specific inhibitors that can permeate cells. researchgate.net The unique properties of fluorinated compounds like this compound, such as altered electronic effects and metabolic stability, make them valuable tools in these investigations. mdpi.com The introduction of a fluorine atom can significantly modify the pharmacological effect of a molecule. mdpi.com

Below is a table summarizing key enzymes and compounds involved in and related to the study of this compound's role in enzyme inhibition.

| Compound/Enzyme | Role/Significance in Research |

| This compound | A fluorinated tryptamine analog studied for its potential to inhibit enzymes like AANAT. google.com |

| Serotonin N-acetyltransferase (AANAT) | The enzyme responsible for converting serotonin to N-acetylserotonin, a key step in melatonin synthesis. google.comresearchgate.net |

| Melatonin | A hormone that regulates the sleep-wake cycle; its production is controlled by AANAT. google.comresearchgate.net |

| Serotonin | The precursor to N-acetylserotonin in the melatonin synthesis pathway. google.comresearchgate.net |

| N-acetylserotonin | The product of the AANAT-catalyzed reaction and the immediate precursor to melatonin. google.comresearchgate.net |

Advancements in Medicinal Chemistry Through this compound Research

Research into this compound and other fluorinated molecules has contributed to broader advancements in medicinal chemistry. The strategic incorporation of fluorine into biologically active compounds is a common tactic in drug design to enhance properties such as metabolic stability, binding affinity, and bioavailability. mdpi.com The study of this compound provides a specific example of how this strategy is applied to tryptamine derivatives to explore their therapeutic potential. ontosight.aichemimpex.com

Medicinal chemistry is an interdisciplinary field that combines organic chemistry, biochemistry, and pharmacology to design and develop new pharmaceutical agents. openaccessjournals.com The process often involves identifying a biological target, such as an enzyme or receptor, and then creating molecules that can interact with this target to produce a therapeutic effect. openaccessjournals.comopenaccessjournals.com The synthesis of novel compounds like this compound allows researchers to investigate structure-activity relationships (SAR), which are critical for optimizing drug candidates. openaccessjournals.com

The unique properties of the fluorine atom, including its small size and high electronegativity, can lead to significant changes in a molecule's biological activity. mdpi.com Research on fluorinated tryptamines, including this compound, has helped to elucidate the pharmacological effects of fluorination on this class of compounds, particularly in relation to serotonin receptors. ontosight.aichemimpex.com This knowledge can guide the development of new drugs for neurological and mood disorders. chemimpex.com

The table below highlights key concepts in medicinal chemistry that are exemplified by research on this compound.

| Medicinal Chemistry Concept | Relevance to this compound Research |

| Structure-Activity Relationship (SAR) | Investigating how the fluorine substitution on the tryptamine scaffold affects its biological activity, such as receptor binding and enzyme inhibition. ontosight.ai |

| Lead Compound Optimization | Using this compound as a starting point or a tool to design new molecules with improved therapeutic properties. chemimpex.comopenaccessjournals.com |

| Drug Discovery and Development | The overarching process of identifying and bringing new drugs to market, to which studies on compounds like this compound contribute foundational knowledge. openaccessjournals.comtechnologynetworks.com |

| Fluorine in Medicinal Chemistry | The use of fluorine to modulate the physicochemical and pharmacological properties of drug candidates. mdpi.com |

Emerging Research Areas and Unexplored Potential

While much of the research on this compound has centered on its interactions with the serotonin system, there are several emerging areas where this compound and its derivatives could have significant research applications. The versatility of the tryptamine scaffold, combined with the unique properties of fluorine, opens up avenues for exploring new biological targets and therapeutic applications.

One area of potential is in the development of novel ligands for a wider range of receptors and enzymes beyond the classical serotonin targets. The principles of medicinal chemistry suggest that subtle structural modifications can lead to significant changes in biological activity, and the fluorinated indole (B1671886) ring of this compound could be a key pharmacophore for new drug discovery efforts. nih.gov

Furthermore, the field of personalized medicine, which aims to tailor treatments to individual patients, could benefit from a deeper understanding of how compounds like this compound interact with genetic variants of drug targets. nih.gov As our knowledge of the human genome and its influence on drug response grows, there will be an increasing need for a diverse chemical toolbox to develop targeted therapies.

Another potential research direction is the use of this compound as a building block in the synthesis of more complex molecules. Its chemical structure could be incorporated into larger scaffolds to create hybrid molecules with multi-target activities, a strategy that is gaining traction in the development of treatments for complex diseases. nih.gov

The table below outlines some potential future research areas for this compound.

| Emerging Research Area | Potential Application of this compound |

| Novel Target Identification | Screening this compound against a broad panel of biological targets to uncover new pharmacological activities. |

| Personalized Medicine | Investigating how genetic variations in serotonin receptors or enzymes affect the response to this compound. nih.gov |

| Combinatorial Chemistry | Using this compound as a scaffold to generate libraries of new compounds for high-throughput screening. openaccessjournals.com |

| Multi-Target Drug Design | Incorporating the this compound moiety into hybrid molecules designed to interact with multiple biological targets simultaneously. nih.gov |

| Neurodegenerative Disorders | Exploring the potential neuroprotective effects of this compound and its derivatives in models of diseases like Alzheimer's or Parkinson's. vcu.edu |

常见问题

Basic Research Questions

Q. How can researchers synthesize and characterize 6-Fluorotryptamine with high purity for pharmacological studies?

- Methodological Answer : Synthesis typically involves fluorination of tryptamine precursors using agents like Selectfluor® or DAST. Characterization requires HPLC (>99% purity, ), NMR (to confirm fluorine substitution at the 6-position), and mass spectrometry (CHFN, MW 178.21 g/mol, ). Stability testing under varying temperatures (e.g., storage at -20°C) is critical to avoid degradation .

Q. What are the primary receptor targets of this compound, and how can binding affinity be quantified?

- Methodological Answer : this compound is a serotonin receptor agonist (5-HT/5-HT) ( ). Radioligand binding assays (e.g., using H-ketanserin for 5-HT) and functional assays (e.g., calcium flux in HEK293 cells) quantify affinity (K) and efficacy (EC). Cross-validate results with computational docking studies to map interactions with receptor binding pockets .

Q. How does fluorination at the 6-position alter the electronic properties of tryptamine?

- Methodological Answer : Fluorine’s electronegativity modifies the indole ring’s electron density, affecting π-π* transitions. Use UV-Vis spectroscopy (e.g., absorption maxima shifts in ethanol) and INDO/S–CI molecular orbital calculations () to compare this compound with non-fluorinated analogs. Theoretical transitions should align with experimental spectra (e.g., λ ~270 nm) .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported pharmacological effects of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Apply systematic review frameworks ( ) to compare studies. Use meta-analysis to harmonize EC values, and validate via molecular dynamics simulations (e.g., GROMACS) to assess receptor conformational changes under varying conditions .

Q. How can researchers design in vivo studies to evaluate the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer : Use LC-MS/MS to measure plasma and brain homogenate concentrations post-administration in rodent models. Calculate brain/plasma ratio (K) and apply PAMPA-BBB assays in vitro. Correlate results with logP values (predicted ~1.8) and polar surface area (<60 Ų) to optimize lead compounds for CNS penetration .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound receptor activation studies?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report EC ± 95% confidence intervals and compare via extra sum-of-squares F-test. For small sample sizes, apply Bayesian hierarchical models to estimate uncertainty ( ). Avoid overinterpreting "significance" without effect size metrics .

Methodological Frameworks

- FINER Criteria ( ): Ensure questions are Feasible (e.g., access to fluorinated analogs), Novel (e.g., unexplored 5-HT signaling pathways), Ethical (e.g., animal study approvals), and Relevant (e.g., CNS drug discovery).

- PICOT Framework ( ): Structure studies by defining Population (e.g., HEK293 cells), Intervention (this compound dosing), Comparison (non-fluorinated tryptamine), Outcome (receptor activation), and Timeframe (acute vs. chronic exposure).

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。